Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate: is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines This compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic structure containing sulfur and nitrogen atoms, and is modified with a piperidine ring and a carboxylate group
Mechanism of Action
Target of Action
Similar compounds, such as 5-arylthieno[2,3-d]pyrimidines, have been reported to inhibit the epidermal growth factor receptor tyrosine kinase (egfr-tk) enzyme .
Mode of Action
It is likely that it interacts with its target enzyme, possibly egfr-tk, leading to inhibition of the enzyme’s activity . This inhibition could result in the disruption of downstream signaling pathways, affecting cellular processes such as cell proliferation and survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the EGFR signaling pathway, given the potential target of EGFR-TK . The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and survival. Inhibition of EGFR-TK can disrupt these processes, potentially leading to antiproliferative effects.
Result of Action
Similar compounds have demonstrated cytotoxic activity against certain cancer cell lines . This suggests that Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate may also have potential antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate thiophene derivatives with amidines under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxylate group can be added via esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Introduction of various functional groups.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural complexity and functional groups make it a valuable candidate for drug design and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyrimidinones: These compounds share a similar pyrimidine core but differ in their substituents and functional groups.
Thienopyrimidines: These compounds also contain a thieno[2,3-d]pyrimidine core but may have different substituents.
Uniqueness: Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of a piperidine ring and a carboxylate group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-amino-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-12(18)9-7-8-10(17-5-3-2-4-6-17)15-13(14)16-11(8)20-9/h7H,2-6H2,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJLYYDJFEQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C(N=C2S1)N)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157837 | |
Record name | Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866020-42-0 | |
Record name | Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866020-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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